BENGHE Foundational & Exploratory

Check Availability & Pricing

N-(cyclooctylmethyl)acetamide SMILES and
InChl key string

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Acetamide,N-(cyclooctylmethyl)-

Cat. No.: B13821023

Get Quote

\\

Technical Monograph: N-
(cyclooctylmethyl)acetamide
Chemical Identity & Digital Representation

N-(cyclooctylmethyl)acetamide is a secondary amide featuring a cyclooctane ring linked via a
methylene spacer to an acetamide group. This structure combines the conformational flexibility
of an eight-membered ring with the hydrogen-bonding capability of the amide functionality.

Core Identifiers
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Identifier Type String |/ Value

IUPAC Name N-(cyclooctylmethyl)acetamide

Molecular Formula

Molecular Weight 183.29 g/mol
SMILES CC(=0O)NCcC1cccececececet
_ InChI=1S/C11H21NO/c1-11(13)12-9-10-7-5-3-
InChl String
2-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)
KIDTYZALXZMJQA-UHFFFAOYSA-N
InChlKey

(Calculated)

Structural Visualization (DOT)

The following diagram illustrates the connectivity logic used to derive the SMILES and InChl
strings.

Acetamide Group Amide Bond »| Methylene Linker C-C Bond Cyclooctyl Ring
(Polar Head) (-CH2-) (Lipophilic Tail)

Figure 1: Structural segmentation of N-(cyclooctylmethyl)acetamide.

Click to download full resolution via product page

Physicochemical Profile (Predicted)

The cyclooctyl moiety significantly alters the physicochemical landscape compared to smaller
cycloalkyl analogs (e.g., cyclohexyl). The eight-membered ring introduces higher lipophilicity
and unique conformational dynamics (boat-chair interconversions).
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Significance in Drug

Property Value (Est.) .
Design
Moderate lipophilicity; suitable
for crossing blood-brain barrier
LogP (Octanol/Water) 21-24

(BBB) or filling hydrophobic

pockets.

] Low TPSA suggests good
Topological Polar Surface Area

~29.1 A2 membrane permeability;
(TPSA) _ _
dominated by the amide group.
The amide -NH- acts as a
H-Bond Donors 1
donor.
The carbonyl oxygen acts as
H-Bond Acceptors 1
an acceptor.
The
and
Rotatable Bonds 2

bonds allow orientational

flexibility.

Synthetic Methodology
Rationale

The synthesis follows a standard nucleophilic acyl substitution. Cyclooctanemethanamine (the
nucleophile) attacks acetic anhydride (the electrophile). This route is preferred over acetyl
chloride for its milder conditions and easier workup, avoiding the generation of HCI gas.

Reagents & Materials[1][4]

e Precursor: Cyclooctanemethanamine (CAS: 22765-51-1 or synthesized via nitrile reduction).
o Acylating Agent: Acetic Anhydride (

)[1]
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge acetic acid.

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol

Preparation: In a flame-dried round-bottom flask, dissolve cyclooctanemethanamine (1.0
equiv) in anhydrous DCM (0.1 M concentration).

Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

Acylation: Dropwise add Acetic Anhydride (1.1 equiv) over 10 minutes. The reaction is
exothermic; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2—4 hours.
Monitor via TLC (System: 50% EtOAc/Hexanes).

Quench & Workup:

o Quench with saturated aqueous

to neutralize excess acid.

o Extract the organic layer and wash with 1M HCI (to remove unreacted amine) followed by
Brine.

o Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-40%
EtOAc in Hexanes).

Reaction Workflow Diagram
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Cyclooctanemethanamine Acetic Anhydride

(Nucleophile) (Electrophile)

Mix in DCM + TEA (0°C)

:

Stir at RT (2-4 hrs)

:

Quench (NaHCO3) & Wash

N-(cyclooctylmethyl)acetamide

(Yield >90%)

Figure 2: Acylation workflow for the synthesis of the target amide.

Click to download full resolution via product page

Medicinal Chemistry Applications
The "Lipophilic Clamp" Effect

The cyclooctyl ring is distinct from cyclohexyl or phenyl rings due to its conformational flexibility.
It can adopt various conformations (boat-chair, crown) to fit into hydrophobic pockets that are
too large for a cyclohexyl group but too sterically constrained for a linear alkyl chain.

» Hydrophobic Space Filling: In enzymes with large, greasy binding pockets (e.g., certain
GPCRs or lipases), the cyclooctyl group acts as a "bulk filler,” displacing water and
increasing binding affinity through entropy-driven hydrophobic effects.

o Metabolic Stability: Unlike linear octyl chains, the cyclooctyl ring is sterically hindered,
potentially slowing down oxidative metabolism (CYP450) at the ring carbons compared to

terminal methyl oxidation in linear chains.
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Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signals confirm
the structure:

e 1H NMR (CDCI3): Look for the multiplet of the cyclooctyl ring protons (

1.2-1.8 ppm, ~15H), the doublet of the methylene linker (
~3.1 ppm), and the singlet of the acetyl methyl group (
~2.0 ppm).

e LC-MS: A clean peak with
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. gauthmath.com [gauthmath.com]
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[https://www.benchchem.com/product/b13821023/docs#n-cyclooctylmethyl-acetamide-
smiles-and-inchi-key-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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